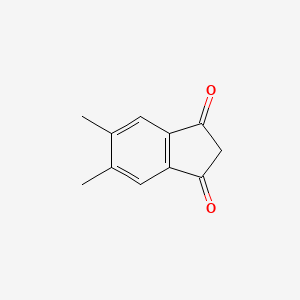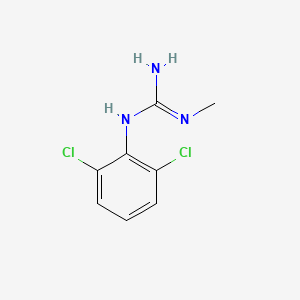
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE is an organic compound with the molecular formula C13H13NO5. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules. This compound is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further connected to an acetoacetate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl acetoacetate with o-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation .
Industrial Production Methods
On an industrial scale, the synthesis of ethyl 2-(o-nitrobenzylidene)acetoacetate follows similar principles but is optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Condensation: It can participate in further condensation reactions to form more complex molecules.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide (NaOEt) or other strong bases.
Condensation: L-proline or other organic catalysts in solvents like ethanol or water.
Major Products Formed
Reduction: Ethyl 2-(o-aminobenzylidene)acetoacetate.
Substitution: Various substituted acetoacetates depending on the nucleophile used.
Condensation: Complex organic molecules with extended conjugation or ring structures.
Aplicaciones Científicas De Investigación
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(o-nitrobenzylidene)acetoacetate involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amine, which can then participate in further reactions. The ester group can be hydrolyzed to form carboxylic acids, which are key intermediates in many synthetic pathways. The compound’s reactivity is largely due to the presence of the electron-withdrawing nitro group and the electron-donating ester group, which create a highly reactive intermediate .
Comparación Con Compuestos Similares
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE can be compared with similar compounds such as:
Methyl 2-(o-nitrobenzylidene)acetoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(m-nitrobenzylidene)acetoacetate: Similar structure but with the nitro group in the meta position instead of the ortho position.
Ethyl 2-(p-nitrobenzylidene)acetoacetate: Similar structure but with the nitro group in the para position instead of the ortho position.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications. This compound is unique due to the ortho position of the nitro group, which influences its reactivity and the types of products formed in chemical reactions.
Propiedades
Fórmula molecular |
C13H13NO5 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
ethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H13NO5/c1-3-19-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14(17)18/h4-8H,3H2,1-2H3 |
Clave InChI |
JXQPUNCQHPYSAT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Bromomethyl)-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8646730.png)









![2-Amino-4-[2-(2-hydroxyethoxy)ethylamino]-5-phenylethynyl pyrimidine](/img/structure/B8646782.png)

